molecular formula C16H14N2O2 B142713 5,7-Dimethoxy-3-(4-pyridinyl)quinoline CAS No. 137206-97-4

5,7-Dimethoxy-3-(4-pyridinyl)quinoline

Cat. No.: B142713
CAS No.: 137206-97-4
M. Wt: 266.29 g/mol
InChI Key: HBXDLZBPKJEWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethoxy-3-(4-pyridinyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5,7-Dimethoxy-3-(4-pyridinyl)quinoline, also known as DMPQ, is the human vascular beta-type platelet-derived growth factor receptor tyrosine kinase (PDGFRβ) . PDGFRβ plays a crucial role in cell proliferation, survival, and migration .

Mode of Action

DMPQ acts as a potent and selective inhibitor of PDGFRβ . It binds to the active site of the receptor, thereby preventing the binding of its natural ligand, PDGF. This inhibits the receptor’s tyrosine kinase activity, leading to a decrease in downstream signaling .

Biochemical Pathways

By inhibiting PDGFRβ, DMPQ affects several downstream signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which plays a role in cell growth and differentiation .

Result of Action

The inhibition of PDGFRβ by DMPQ can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on PDGF signaling . For example, DMPQ has been shown to effectively block the PDGF-mediated increase in the protein, Survival Motor Neuron, in fibroblasts from patients with spinal muscular atrophy .

Action Environment

The action, efficacy, and stability of DMPQ can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances in the environment, such as binding proteins or competing ligands, could potentially affect the compound’s ability to bind to its target .

Properties

IUPAC Name

5,7-dimethoxy-3-pyridin-4-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-13-8-15-14(16(9-13)20-2)7-12(10-18-15)11-3-5-17-6-4-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXDLZBPKJEWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(C=N2)C3=CC=NC=C3)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160107
Record name 5,7-Dimethoxy-3-(4-pyridinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137206-97-4
Record name 5,7-Dimethoxy-3-(4-pyridinyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137206974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dimethoxy-3-(4-pyridinyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5,7-Dimethoxy-3-(4-pyridinyl)quinoline of particular interest in the context of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase?

A1: The research paper " []" specifically identifies this compound as a potent and selective inhibitor of this particular enzyme. [] This discovery is significant because the platelet-derived growth factor receptor tyrosine kinase plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases. Therefore, understanding how this compound interacts with this enzyme at a molecular level could pave the way for developing novel therapeutic strategies.

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